methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
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Overview
Description
Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is a chemical compound with the molecular formula C18H14O6. It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate: Similar structure but with a trifluoromethyl group, which may alter its biological activity and chemical properties.
Methyl 4-((7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate: Contains an acetyloxy group, which can influence its reactivity and applications.
Uniqueness
Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a coumarin core with a benzoate ester makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-10-17(16(20)14-8-5-12(19)9-15(14)23-10)24-13-6-3-11(4-7-13)18(21)22-2/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBZKAXHWUDYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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